molecular formula C23H25N3O3 B11705647 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B11705647
M. Wt: 391.5 g/mol
InChI Key: ANEYGSMWVKQEGU-UHFFFAOYSA-N
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Description

1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps. One common method includes the reaction of phthalimide with glycine methyl ester under basic conditions to form phthalimide glycine methyl ester . This intermediate can then be further reacted with other reagents to form the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other phthalimides and derivatives of phthalic anhydrides, such as:

  • Phthalimide acetyl chloride
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-3-24(4-2)23(29)25-14-13-16-9-5-6-10-17(16)20(25)15-26-21(27)18-11-7-8-12-19(18)22(26)28/h5-12,20H,3-4,13-15H2,1-2H3

InChI Key

ANEYGSMWVKQEGU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCC2=CC=CC=C2C1CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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